Quinoxalin-2-ylmethanamine
Description
Historical Context and Significance of Quinoxaline (B1680401) Derivatives
The first synthesis of a quinoxaline derivative was reported in 1884 by Korner and Hinsberg, who achieved this through the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com This foundational reaction paved the way for extensive exploration of quinoxaline chemistry. Historically, quinoxaline derivatives gained prominence with the discovery of naturally occurring antibiotics such as echinomycin and triostin-A, which incorporate the quinoxaline moiety and are known to inhibit the growth of Gram-positive bacteria and show activity against transplant tumors. ijpsjournal.comipp.pt
The synthetic accessibility and the ability to readily modify the quinoxaline core have fueled the development of a vast library of derivatives over the past few decades. mdpi.comresearchgate.net The significance of these compounds is underscored by their incorporation into several marketed drugs, including glecaprevir, voxilaprevir, and erdafitinib, which are used to treat various diseases. nih.gov The continuous research into quinoxaline derivatives reflects their established importance and ongoing potential in medicinal chemistry. mdpi.com
Prevalence of Nitrogen-Containing Heterocycles in Drug Discovery
Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of biologically active compounds and approved pharmaceuticals. rsc.orgnih.gov Statistical analyses of FDA-approved drugs have consistently highlighted the dominance of these structures. A 2014 analysis revealed that approximately 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. acs.orgmsesupplies.com More recent studies have shown an even greater prevalence, with an analysis of drugs approved between 2013 and 2023 indicating that this number has risen to an incredible 82%. acs.org
The widespread presence of nitrogen heterocycles in pharmaceuticals can be attributed to several key factors. These ring systems are often stable, and the nitrogen atoms can participate in hydrogen bonding, a crucial interaction for binding to biological targets like proteins and nucleic acids. rsc.orgnih.gov This ability to form strong and specific interactions contributes significantly to the efficacy of many drugs. Furthermore, nitrogen heterocycles are integral components of many natural products, including vitamins, alkaloids, and hormones, which have historically served as a rich source of inspiration for drug discovery. rsc.org
The following table provides an overview of the most common nitrogen heterocyles found in FDA-approved drugs, illustrating their importance in pharmaceutical design.
| Rank | Nitrogen Heterocycle | Number of Unique Drugs Containing the Heterocycle |
|---|---|---|
| 1 | Piperidine | 72 |
| 2 | Pyridine | 62 |
| 3 | Piperazine (B1678402) | 59 |
| 4 | Cephem | 41 |
| 5 | Pyrrolidine | 37 |
| 6 | Thiazole | Data not specified in the same manner |
| 7 | Imidazole | Data not specified in the same manner |
Quinoxaline as a Privileged Structure and Pharmacophore
In medicinal chemistry, a "privileged structure" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The quinoxaline scaffold is widely recognized as such a privileged structure. benthamdirect.comingentaconnect.com Its versatility allows for the development of compounds with a wide array of biological activities. The term "pharmacophore" refers to the essential three-dimensional arrangement of atoms or functional groups responsible for a drug's biological activity. The quinoxaline nucleus frequently serves as a core pharmacophore in the design of new therapeutic agents. ijpsjournal.comresearchgate.net
The utility of the quinoxaline scaffold is demonstrated by its presence in compounds targeting a diverse range of receptors and enzymes. This adaptability makes it an attractive starting point for the design of new drugs aimed at various therapeutic areas. benthamdirect.comingentaconnect.com
Structural Features Contributing to Biological Activity
The biological activity of quinoxaline derivatives is intrinsically linked to their distinct structural features. The fused aromatic system of benzene (B151609) and pyrazine (B50134) rings provides a rigid and planar scaffold that can engage in π-π stacking interactions with aromatic residues in biological targets. ipp.pt The nitrogen atoms within the pyrazine ring are crucial; they can act as hydrogen bond acceptors, which is a key factor in molecular recognition and binding affinity. ipp.pt
Furthermore, the quinoxaline ring system is a bioisostere of other important bicyclic aromatic systems like naphthalene and quinoline (B57606), allowing it to mimic the interactions of these structures in biological systems. ipp.pt The ability to easily introduce a wide variety of substituents at different positions on the quinoxaline ring allows for the fine-tuning of its electronic properties, lipophilicity, and steric profile. This chemical tractability is a significant advantage in optimizing the pharmacological properties of lead compounds.
Overview of Therapeutic Potential of Quinoxaline Derivatives
The privileged nature of the quinoxaline scaffold has led to the discovery of derivatives with a broad and impressive range of therapeutic applications. ijpsjournal.comijsr.net These compounds have been extensively investigated and have shown promise in treating a multitude of diseases. The diverse biological activities exhibited by quinoxaline derivatives highlight their importance in drug discovery and development. nih.govresearchgate.net
The therapeutic potential of quinoxaline derivatives is vast and continues to be an active area of research. The following table summarizes some of the key pharmacological activities associated with this versatile scaffold.
| Therapeutic Area | Examples of Biological Activity |
|---|---|
| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Anti-HIV, Antimalarial, Antitubercular, Antiprotozoal ijpsjournal.comnih.govijsr.net |
| Oncology | Anticancer, Antitumor, Antiproliferative, Kinase Inhibitors ijpsjournal.comresearchgate.net |
| Inflammation and Pain | Anti-inflammatory, Analgesic nih.govijsr.net |
| Central Nervous System | Anticonvulsant, Antidepressant ijpsjournal.comresearchgate.net |
| Metabolic Diseases | Antidiabetic ijpsjournal.com |
| Cardiovascular Diseases | Antihypertensive ijsr.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
quinoxalin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,6H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAQGRPUYKZUDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30567919 | |
| Record name | 1-(Quinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131052-78-3 | |
| Record name | 1-(Quinoxalin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30567919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of Quinoxaline Based Compounds
Methodologies for SAR Analysis in Drug Discovery
SAR analysis for quinoxaline-based compounds employs a combination of experimental and computational techniques to elucidate the relationship between molecular structure and biological function. oncodesign-services.com Experimental approaches involve the synthesis of a series of structurally related quinoxaline (B1680401) analogs and the subsequent evaluation of their biological activity through in vitro and in vivo assays. oncodesign-services.com By systematically modifying different parts of the quinoxaline scaffold and observing the corresponding changes in activity, researchers can identify crucial pharmacophoric elements.
Computational methods, such as molecular modeling, are also employed to predict how structural modifications might affect the interaction of quinoxaline derivatives with their biological targets. oncodesign-services.com These in silico techniques help in understanding the binding modes of these compounds and in designing new molecules with potentially improved activity and selectivity. researchgate.net
The biological activity of quinoxaline derivatives is highly dependent on the nature and position of substituents on the quinoxaline ring. The main sites for substitution are typically the 2, 3, 6, and 7 positions of the quinoxaline nucleus. mdpi.com
For instance, in the context of anticancer activity, the introduction of an electron-releasing group like methoxy (B1213986) (OCH₃) at certain positions can enhance activity, while electron-withdrawing groups such as chlorine (Cl) may decrease it. mdpi.com Conversely, for other biological targets, the presence of a chloro-substitution has been shown to improve activity. nih.gov The type of linker at the second position of the quinoxaline nucleus also plays a role; an NH-CO linker has been found to increase anticancer activity, whereas aliphatic linkers tend to decrease it. mdpi.com
In the development of antimicrobial agents, specific substitutions have been shown to be crucial for activity. For example, the presence of 4-triflouromethylanilino, 4-hydroxyanilino, or phenylthio groups at the 2 and/or 3 positions can confer good to moderate antibacterial activity. nih.gov In contrast, attaching piperidino or morpholino groups at these positions has been observed to reduce antibacterial efficacy. nih.gov
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single molecule. mdpi.com This approach is often used to create hybrid compounds with improved affinity, selectivity, and efficacy, or to develop agents with dual modes of action. The quinoxaline nucleus is frequently used as a scaffold in molecular hybridization to enhance the therapeutic potential of new compounds. mdpi.com For example, quinoxaline has been hybridized with other heterocyclic rings like triazole to generate derivatives with significant anticancer activity. mdpi.com
Isosteric and bioisosteric replacement are other key strategies in drug design, where an atom or a group of atoms in a molecule is replaced by another with similar physical or chemical properties. nih.govnih.gov This technique is employed to modify the physicochemical properties of a compound, such as its size, shape, electronic distribution, and lipophilicity, which can in turn affect its biological activity, metabolic stability, and toxicity profile. The quinoxaline scaffold itself is considered a bioisostere of quinoline (B57606) and naphthalene, which allows it to be explored as an alternative framework to potentially overcome bacterial resistance developed against these established classes of compounds. nih.gov
SAR of Quinoxaline Derivatives for Specific Therapeutic Areas
The quinoxaline scaffold is a key pharmacophore for anticancer activity, and extensive SAR studies have been conducted to optimize its effectiveness. mdpi.com Structural modifications at various positions of the quinoxaline ring have led to the identification of potent anticancer agents.
Research has shown that substitutions at the second and third positions of the quinoxaline ring are critical for anticancer activity. For example, the presence of an o,o-dimethoxyphenyl group at the second position has been shown to increase activity, while CF₃ and OCF₃ groups tend to decrease it. mdpi.com Furthermore, a secondary amine at the third position can enhance activity, whereas primary and tertiary amines may reduce it. mdpi.com
The nature of the substituent on the phenyl ring attached to the quinoxaline core also influences activity. For instance, a chloro-substitution at the fourth position of the phenyl ring in certain quinoxaline-urea derivatives demonstrated excellent activity against breast (MCF-7) and colon (HCT116) cancer cell lines. mdpi.com In another study, methylquinoxaline derivatives were found to be more active than their quinoxaline or chloroquinoxaline counterparts in urea (B33335) and thiourea (B124793) derivatives. nih.gov
The following table summarizes the SAR findings for some quinoxaline derivatives with anticancer activity:
| Compound Series | Substitution Pattern | Effect on Anticancer Activity | Reference Cell Lines |
| Quinoxaline-Triazole Hybrids | Aliphatic linker (CH₂) at position 3 | Essential for activity | Ty-82, THP-1 |
| Quinoxaline Esters/Amides | Electron-releasing group (OCH₃) | Essential for activity | HeLa, SMMC-7721, K562 |
| 1-(N-substituted)-quinoxalines | Replacement of OCH₃ with Cl | Decreases activity | MCF-7, HeLa |
| Quinoxaline-Urea/Thiourea | NH-CO linker at position 2 | Increases activity | MCF-7, HCT116 |
| Quinoxaline-Imidazole Hybrids | o,o-dimethoxyphenyl group at position 2 | Increases activity | A375 |
Quinoxaline derivatives have emerged as a promising class of antimicrobial agents, with their activity being highly dependent on their structural features. nih.gov SAR studies have been crucial in identifying the key substitutions that enhance their antibacterial and antifungal properties.
For instance, symmetrically disubstituted quinoxalines have been found to exhibit significant antibacterial activity. nih.gov The introduction of specific groups at the 2 and/or 3 positions, such as 4-triflouromethylanilino or 4-hydroxyanilino, has been associated with good antibacterial efficacy. nih.gov In contrast, asymmetrically substituted quinoxalines have shown reduced antibacterial activity. nih.gov
In some series of compounds, the presence of a sulfur and nitrogen atom in the substituent groups has been noted to improve the efficiency against various pathogens. nih.gov Furthermore, the hybridization of the quinoxaline core with other moieties, such as aromatic aldehydes and amines, has led to the development of Schiff bases with notable antimicrobial activity. nih.gov
The table below outlines the SAR of certain quinoxaline derivatives as antimicrobial agents:
| Compound Series | Substitution Pattern | Effect on Antimicrobial Activity | Target Organisms |
| Symmetrically Disubstituted Quinoxalines | Symmetrical substitution at positions 2 and 3 | Significant antibacterial activity | Various bacterial strains |
| Asymmetrically Disubstituted Quinoxalines | Asymmetrical substitution | Reduced antibacterial activity | Various bacterial strains |
| Trisubstituted Quinoxalines | 4-triflouromethylanilino or 4-hydroxyanilino at position 2/3 | Good to moderate antibacterial activity | Various bacterial strains |
| Quinoxaline Schiff Bases | Incorporation of aromatic aldehyde/amine moieties | Notable antimicrobial activity | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa |
| Quinoxaline-Thioether Derivatives | Phenylthio group at position 2/3 | Good to moderate antibacterial activity | Various bacterial strains |
Quinoxaline derivatives have been investigated for their anti-inflammatory potential, with their mechanism of action often attributed to the inhibition of inflammatory mediators like cyclooxygenase (COX) and various cytokines. benthamdirect.combenthamscience.com SAR studies in this area have focused on identifying the structural modifications that lead to potent and selective anti-inflammatory agents.
For example, a series of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid derivatives were designed and synthesized as inhibitors of aldose reductase, a target for diabetic complications which can have an inflammatory component. nih.gov Many of these derivatives showed potent and selective inhibitory activity. nih.gov
The anti-inflammatory activity of quinoxalines is influenced by the substituents on the core structure. The development of prodrugs, such as ester prodrugs of quinoxaline-containing compounds, has been explored to enhance lipophilicity and in vivo activity. researchgate.net These studies highlight the importance of structural optimization in developing effective quinoxaline-based anti-inflammatory drugs. researchgate.net
Antidiabetic Activity
Quinoxaline derivatives have been identified as a promising class of compounds for the management of diabetes. researchgate.netresearchgate.netmdpi.com Research has focused on their potential to inhibit key enzymes involved in carbohydrate metabolism and to modulate pathways related to glucose uptake and insulin (B600854) resistance.
A series of novel quinoxalinone derivatives were synthesized and evaluated for their hypoglycemic activity. frontiersin.orgnih.govnih.gov The structure-activity relationship (SAR) studies of these compounds revealed that the introduction of halogen atoms (Br, Cl, F) into the benzene (B151609) ring increased hypoglycemic activity, with the order of activity being Br > Cl > F. nih.gov Specifically, compounds 5i (containing a 4-bromophenyl group) and 6b were found to exhibit strong hypoglycemic effects, comparable to the standard drug Pioglitazone. nih.gov Compound 6b was suggested to exert its effect by improving oxidative stress levels and regulating the expression of glucose transporter proteins GLUT4, SGLT2, and GLUT1. frontiersin.orgnih.gov
Further studies have explored quinoxaline derivatives as inhibitors of α-amylase and α-glucosidase, enzymes crucial for carbohydrate digestion. researchgate.netmdpi.com Inhibition of these enzymes can help control postprandial hyperglycemia. researchgate.net A series of 1,2,4-triazolo[4,3-a]quinoxalines showed moderate to good inhibitory activity against both enzymes. researchgate.net The N-allyl- researchgate.netnih.govfrontiersin.orgtriazolo[4,3-a]quinoxalin-1-amine derivative (10a ) was particularly potent, with IC50 values of 6.89 ± 0.09 µM against α-amylase and 3.46 ± 0.06 µM against α-glucosidase, surpassing the activity of the standard drug acarbose (B1664774) against α-glucosidase. researchgate.net
Another study on synthetic 2-aryl quinoxaline derivatives identified several potent inhibitors of both α-amylase and α-glucosidase. nih.gov Compound 14 from this series was exceptionally active, with IC50 values of 294.35 nM and 198.21 nM against α-amylase and α-glucosidase, respectively. nih.gov Similarly, quinoxaline–isoxazole hybrids have been investigated, with compound 5c (containing a nitro substitution at C-7) showing the most potent α-glucosidase inhibition (IC50 = 15.2 ± 0.3 μM), which was about three times more effective than acarbose. nih.gov
Table 1: Antidiabetic Activity of Selected Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| 10a | α-Amylase | 6.89 ± 0.09 µM | researchgate.net |
| 10a | α-Glucosidase | 3.46 ± 0.06 µM | researchgate.net |
| Acarbose (Standard) | α-Amylase | 5.90 ± 0.09 µM | researchgate.net |
| Acarbose (Standard) | α-Glucosidase | 4.27 ± 0.06 µM | researchgate.net |
| Compound 14 | α-Amylase | 294.35 nM | nih.gov |
| Compound 14 | α-Glucosidase | 198.21 nM | nih.gov |
| Compound 5c | α-Glucosidase | 15.2 ± 0.3 µM | nih.gov |
| Acarbose (Standard) | α-Glucosidase | 49.3 ± 1.1 µM | nih.gov |
Antiviral Efficacy
The quinoxaline scaffold is a key component in a variety of compounds exhibiting significant antiviral properties. nih.govnih.gov This has spurred extensive research into the structure-activity relationships of quinoxaline derivatives to develop new and effective antiviral agents. nih.gov
Studies have shown that the antiviral activity of quinoxaline derivatives is highly dependent on the chemical characteristics of their substituents. For instance, in a series of compounds tested against human cytomegalovirus (HCMV), the presence of a dimethylquinoxalinyl methylene (B1212753) nucleus and a lipophilic ester function were identified as important structural features for antiviral activity. nih.gov The development of new quinoxaline derivatives continues to be a promising area for antiviral drug discovery, with the potential to yield compounds with novel mechanisms of action. nih.gov The versatility of the quinoxaline core allows for modifications at various positions, enabling the fine-tuning of activity against a range of viruses. nih.govresearchgate.net
Table 2: Antiviral Activity of Selected Quinoxaline Derivatives against HCMV
| Compound Feature | EC50 | Source |
|---|---|---|
| Dimethylquinoxalinyl methylene nucleus | Varies | nih.gov |
| Lipophilic ester function | Varies | nih.gov |
EC50: The concentration of a compound that reduces viral replication by 50%.
Anxiolytic Potential
Recent pharmacological evaluations have highlighted the potential of C2,C3-quinoxaline derivatives as anxiolytic agents. mdpi.comnih.gov A study investigating a new series of these compounds (2a–4b ) using established in vivo models such as the elevated plus maze (EPM), open field (OF), and light-dark box (LDB) tests identified several active compounds. mdpi.com
Compounds 2a, 2b, 2c, and 4b demonstrated notable anxiolytic effects in the EPM test. mdpi.com Among these, compound 2b (2-(2-{[3-(4-tert-butylphenyl)quinoxaline-2-yl]methyl}-4,5-dimethoxyphenyl)-N-methylethan-1-amine hydrochloride) emerged as the most active and promising candidate, with its anxiolytic properties confirmed in the LDB test and showing no significant impact on locomotor activity in the OF test. mdpi.comnih.gov In contrast, compound 2c was the only one to influence locomotor activity. mdpi.com These findings suggest that specific substitutions on the quinoxaline core are crucial for anxiolytic activity while minimizing sedative side effects. mdpi.commdpi.com Another study identified N-(pyridin-3-yl) quinoxalin-2-carboxamide (QCF-21 ) as a novel serotonin (B10506) type 3 (5-HT3) receptor antagonist with potential anxiolytic-like effects at low doses in rodent models. nih.gov
Table 3: Anxiolytic Activity Profile of Selected Quinoxaline Derivatives
| Compound | Activity in Elevated Plus Maze (EPM) | Activity in Light-Dark Box (LDB) | Effect on Locomotor Activity (OF) | Source |
|---|---|---|---|---|
| 2a | Active | Confirmed Anxiolytic | Not significant | mdpi.com |
| 2b | Active | Confirmed Anxiolytic (Most Active) | Not significant | mdpi.comnih.gov |
| 2c | Active | Confirmed Anxiolytic | Influenced activity | mdpi.com |
| 4b | Active | Confirmed Anxiolytic | Not significant | mdpi.com |
| QCF-21 | Anxiolytic-like effect | Anxiolytic-like effect | Not specified | nih.gov |
Modulation of Enzyme Activity
The quinoxaline scaffold serves as a versatile framework for designing inhibitors that target a wide range of enzymes implicated in various diseases. mdpi.combenthamscience.comresearchgate.net
IKKβ Inhibition : Structure-activity relationship studies have led to the development of a novel quinoxaline urea analog, analog 84 , as a potent inhibitor of IκB kinase β (IKKβ). nih.gov Phosphorylation of IKKβ is a critical step in the NF-κB signaling pathway, which is often dysregulated in cancer. The SAR study identified the quinoxaline urea, N-methylpyrazole, and an electron-deficient phenyl group as key structural elements for potent inhibition of TNFα-induced IKKβ-mediated NFκB activity. Analog 84 was found to be approximately 2.5-fold more potent in its inhibitory action than its predecessor, 13–197 . nih.gov
HDAC Inhibition : Quinoxaline derivatives have been extensively explored as histone deacetylase (HDAC) inhibitors for cancer therapy. frontiersin.orgnih.govresearchgate.net In one study, a series of new quinoxaline derivatives were designed to possess the key pharmacophoric features of HDAC inhibitors. nih.govscispace.com Compound 6c from this series showed the most potent inhibitory activity against HDAC1, HDAC4, and HDAC6, with IC50 values of 1.76, 1.39, and 3.46 µM, respectively. nih.govscispace.com Another study identified compound 10c , a 3-(benzazol-2-yl)quinoxaline derivative, as a highly potent cytotoxic agent that up-regulates the acetylation levels of H3 and α-tubulin, consistent with HDAC inhibition. nih.gov
α-Amylase and α-Glucosidase Inhibition : As detailed in the antidiabetic section (3.2.4), quinoxaline derivatives are effective inhibitors of α-amylase and α-glucosidase. researchgate.netnih.gov The SAR for these compounds indicates that specific heterocyclic systems fused to the quinoxaline core, such as in the 1,2,4-triazolo[4,3-a]quinoxaline 10a , or specific aryl substitutions, as in 2-aryl quinoxaline 14 , are crucial for high inhibitory potency against these digestive enzymes. researchgate.netnih.govnih.gov
COX-2 Inhibition : Certain quinoxaline derivatives have been developed as selective cyclooxygenase-2 (COX-2) inhibitors, which are important targets for anti-inflammatory agents. nih.govrsc.orgnih.gov A study on novel quinoxaline derivatives identified compounds 11 and 13 as the most potent COX-2 inhibitors, with IC50 values of 0.62 and 0.46 μM, respectively. rsc.org These compounds exhibited high selectivity for COX-2 over COX-1, with selectivity indexes of 61.23 and 66.11, respectively, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs. nih.govrsc.org
LDHA Inhibition : Lactate dehydrogenase A (LDHA) is a key enzyme in the metabolic pathway of cancer cells known as aerobic glycolysis. While many studies have focused on quinoline-based inhibitors, the related quinoxaline scaffold is also being investigated. nih.govresearchgate.net Studies on quinoline 3-sulfonamides have identified potent and selective NADH-competitive LDHA inhibitors. nih.gov The development of ethyl pyrimidine-quinolinecarboxylate derivatives has also yielded compounds with IC50 values in the low micromolar range against hLDHA, with some showing selectivity for the A isoform over the B isoform (hLDHB). mdpi.com This research provides a foundation for designing quinoxaline-based LDHA inhibitors to disrupt cancer cell metabolism. researchgate.netmdpi.com
Table 4: Enzyme Inhibitory Activity of Selected Quinoxaline Derivatives
| Compound | Target Enzyme | IC50 Value | Source |
|---|---|---|---|
| Analog 84 | IKKβ-mediated NFκB | ~2.5x more potent than 13-197 | nih.gov |
| 6c | HDAC1 | 1.76 µM | nih.govscispace.com |
| 6c | HDAC4 | 1.39 µM | nih.govscispace.com |
| 6c | HDAC6 | 3.46 µM | nih.govscispace.com |
| 11 | COX-2 | 0.62 µM | rsc.org |
| 13 | COX-2 | 0.46 µM | rsc.org |
| 16a | hLDHA | ~1 µM | mdpi.com |
| 18b | hLDHA | ~1 µM | mdpi.com |
| 18c | hLDHA | ~1 µM | mdpi.com |
| 18d | hLDHA | ~1 µM | mdpi.com |
Mechanistic Investigations of Quinoxaline Mediated Biological Processes
Molecular Mechanisms of Action for Quinoxaline (B1680401) Derivatives
Quinoxaline derivatives exert their biological effects through a multitude of molecular mechanisms, ranging from direct interaction with genetic material to the intricate modulation of cellular signaling pathways.
Certain quinoxaline compounds have been identified as genotoxins, capable of causing damage to DNA. asianjpr.com This genotoxicity can arise from several mechanisms, including the transfer of alkyl groups to DNA bases, which disrupts DNA transcription and cell division, or the formation of DNA adducts. nih.govhhearprogram.org
The metabolic activation of some chemical carcinogens, including certain heterocyclic amines, can produce reactive species that bind covalently to DNA. asianjpr.com For example, the N-hydroxy metabolite of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) has been shown to cause copper-mediated oxidative DNA damage. nih.gov This process involves the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine and is enhanced by the endogenous reductant NADH, suggesting that oxidative damage, in addition to adduct formation, is a key part of its carcinogenic process. nih.gov
Other derivatives, such as Quinoxaline-di-N-oxides (QdNOs), are also known to be potent inducers of DNA damage. nih.govresearchgate.net Studies on quinocetone (B1679962) (QCT), a QdNO, revealed that its genotoxicity in HepG2 cells involves the generation of reactive oxygen species (ROS), including superoxide (B77818) anions (O2•−) and hydroxyl radicals (•OH). researchgate.net Furthermore, QCT was found to inhibit topoisomerase II activity by binding electrostatically to the DNA groove, which affects the enzyme's dissociation from DNA and consequently impacts DNA replication. researchgate.net Genotoxicity tests, such as the Ames test, mouse lymphoma assay, and chromosomal aberration assays, have been used to evaluate the DNA-damaging potential of QdNOs and their metabolites. nih.govcore.ac.uk
Quinoxaline derivatives have demonstrated significant potential in modulating inflammatory pathways, which are often dysregulated in various diseases.
NF-κB (Nuclear Factor kappa B): The NF-κB pathway is a critical regulator of immune and inflammatory responses. nih.gov A quinoxaline urea (B33335) analog, identified as 13-197, has been characterized as an inhibitor of IκB kinase β (IKKβ). nih.gov By inhibiting IKKβ, this compound prevents the phosphorylation of IκBα, a key step in the activation of the canonical NF-κB pathway. nih.gov This leads to the suppression of TNFα-stimulated NF-κB mediated gene expression, with a reported IC₅₀ value of 8.4 ± 1.2μM in a luciferase assay. nih.gov Other quinoxaline derivatives have also been explored as NF-κB inhibitors. nih.gov
p38 MAPK (p38 Mitogen-Activated Protein Kinase): The p38 MAPK pathway is involved in the production of pro-inflammatory cytokines and plays a role in cellular responses to stress. nih.gov Several classes of quinoxaline-based compounds, including pyridinylquinoxalines, have been synthesized and identified as potent inhibitors of p38α MAP kinase. nih.gov Loss of ACE2 activity during SARS-CoV-2 viral entry can lead to destructive p38 signaling through Angiotensin II, suggesting that p38 inhibition could be a therapeutic strategy. nih.gov In spinal muscular atrophy (SMA) models, p38 MAPK inhibition has shown neuroprotective effects. biorxiv.org
Cytokines: Cytokines are signaling proteins that mediate and regulate immunity and inflammation. mdpi.com Dysregulation of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (IL) is a hallmark of many inflammatory conditions. mdpi.comfrontiersin.org Pyrrolo[2,3-b]quinoxalines have been investigated for their ability to inhibit TNF-α production. nih.gov In one study, several 2-substituted pyrrolo[2,3-b]quinoxalines showed significant in vitro inhibition of TNF-α, with the nature of the substituent at the C-2 position playing a key role in the inhibitory activity. nih.gov
Cyclooxygenase (COX): COX enzymes, particularly COX-2, are key to the synthesis of prostaglandins, which are mediators of inflammation and pain. semanticscholar.org Certain Schiff's bases incorporating a quinoxalin-2(1H)one scaffold have been evaluated for their COX-2 inhibitory activity. semanticscholar.orgnih.gov While some compounds showed only moderate inhibition compared to the control drug diclofenac (B195802) at lower concentrations, their inhibitory efficiency improved at higher concentrations. semanticscholar.org
| Modulator | Quinoxaline Derivative Class | Mechanism/Key Finding | Reference |
|---|---|---|---|
| NF-κB | Quinoxaline urea analog (13-197) | Inhibits IKKβ, preventing IκBα phosphorylation and subsequent NF-κB activation. | nih.gov |
| p38 MAPK | Pyridinylquinoxalines | Directly inhibit p38α MAP kinase activity. | nih.gov |
| Cytokines (TNF-α) | Pyrrolo[2,3-b]quinoxalines | Inhibit the production of TNF-α; activity is dependent on substitution pattern. | nih.gov |
| Cyclooxygenase (COX-2) | Quinoxalin-2(1H)one derivatives | Exhibit enzymatic inhibitory activity against COX-2. | semanticscholar.orgnih.gov |
The therapeutic potential of quinoxaline derivatives often stems from their ability to bind to and modulate the function of specific biological macromolecules. evitachem.com
Protein Kinases: Kinases are a major class of drug targets, and various quinoxaline scaffolds have been developed as kinase inhibitors.
IKKβ: As mentioned, the quinoxaline urea analog 13-197 was identified as an IKKβ inhibitor through a kinome screen. nih.gov
Pim Kinases: These serine/threonine kinases are implicated in cancer progression. New quinoxaline derivatives have been designed as dual inhibitors of Pim-1 and Pim-2, with lead compounds showing submicromolar potency. nih.gov
VEGFR-2: The Vascular Endothelial Growth Factor Receptor-2 is crucial for angiogenesis. Molecular docking studies have shown that quinoxaline derivatives can bind effectively to the active site of VEGFR-2, suggesting their potential as anti-angiogenic agents. ekb.eg
EGFR: Some 2-substituted-quinoxaline analogues have been shown to inhibit the Epidermal Growth Factor Receptor, a key target in cancer therapy. rsc.org
Topoisomerases: These enzymes regulate the topology of DNA and are vital for DNA replication and transcription. Certain quinoxaline analogues have been found to substantially suppress topoisomerase II activity, contributing to their anticancer effects. researchgate.netrsc.org
DNA Methyltransferases (DNMTs): A study on quinoline-based compounds, which share structural similarities with quinoxalines, found that derivatives with a methylamine (B109427) side chain could inhibit human DNMT1. nih.gov The mechanism involves intercalation into the minor groove of DNA, which induces a conformational change in the enzyme, moving its catalytic domain away from the DNA. nih.gov
| Target | Quinoxaline Derivative Class/Example | Mode of Interaction | Reference |
|---|---|---|---|
| IKKβ Kinase | Quinoxaline urea analog (13-197) | Inhibition of kinase activity. | nih.gov |
| Pim-1/2 Kinases | Substituted quinoxaline-2-carboxylic acids | ATP-competitive inhibition. | nih.gov |
| VEGFR-2 | Various quinoxaline derivatives | Binding to the ATP-binding site. | ekb.eg |
| Topoisomerase II | 2-substituted-quinoxaline analogues | Inhibition of enzyme activity, preventing DNA decatenation. | rsc.org |
| DNA Methyltransferase (DNMT1) | Quinoline (B57606) analog with methylamine side chain | DNA intercalation, leading to allosteric inhibition. | nih.gov |
By interacting with specific targets, quinoxaline derivatives can trigger profound changes in fundamental cellular processes.
Apoptosis: Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. ijbcp.com Numerous quinoxaline derivatives have been shown to induce apoptosis. nih.govrsc.org For instance, a quinoxaline-containing peptide was found to block autophagy, leading to a disruption of the mitochondrial membrane potential and an increase in mitochondrial ROS, ultimately causing cells to undergo apoptosis. nih.govrsc.org Other derivatives, such as 3-(quinoxaline-3-yl) prop-2-ynyl methanosulphonate, induce apoptosis in lung cancer cells, accompanied by the stimulation of ROS production. nih.gov Quinoxaline 1,4-dioxides can also induce apoptosis, in some cases by decreasing the levels of the anti-apoptotic protein Bcl-2 and increasing the expression of the pro-apoptotic protein Bax. nih.gov
Cell Cycle: The cell cycle is a tightly regulated process that governs cell proliferation. nih.gov Aberrations in this cycle are a hallmark of cancer. nih.gov Quinoxaline compounds can interfere with the cell cycle at various checkpoints. For example, novel 2-substituted-quinoxaline analogues were found to induce cell cycle arrest at the G1 transition in breast cancer cells. rsc.org Other derivatives, specifically quinoxaline 1,4-dioxides, have been shown to cause G2/M cell cycle arrest, an effect linked to the inhibition of cyclin B expression. nih.gov
Migration: The inhibition of cell migration is a key strategy in preventing cancer metastasis. The IKKβ inhibitor 13-197, a quinoxaline urea analog, was shown to inhibit metastasis in an orthotopic pancreatic cancer model, indicating its ability to interfere with cellular pathways governing cell movement and invasion. nih.gov
Resistance Mechanisms to Quinoxaline-Based Therapeutics
The development of resistance is a major challenge in drug therapy. While extensive research exists for many classes of therapeutics, specific mechanisms of resistance to quinoxaline-based agents are not as well-documented in the available literature. However, general mechanisms of drug resistance could be applicable. For some quinoxalinone derivatives, in silico studies have predicted that they are not substrates for P-glycoprotein (P-gp), a major efflux pump involved in multidrug resistance, and may even act as P-gp inhibitors. semanticscholar.orgnih.gov This suggests a potential for these specific compounds to circumvent a common resistance mechanism or even help reverse it for other drugs. semanticscholar.org Further research is required to elucidate specific resistance pathways that may emerge in response to treatment with quinoxaline-based therapeutics.
Kinetic Studies of Quinoxaline Reactions
Understanding the kinetics of chemical reactions involving quinoxaline scaffolds is essential for elucidating their mechanisms of action and metabolic fate. Pulse radiolysis has been employed to study the reactions of quinoxalin-2(1H)-one (Q) and its methyl derivative with hydroxyl radicals (•OH) and azide (B81097) radicals (•N3) in aqueous solutions. mdpi.com
The rate constants for the reactions of •OH with Q and 3-methylquinoxalin-2(1H)-one were determined to be in the range of (5.9–9.7) × 10⁹ M⁻¹·s⁻¹. mdpi.com These reactions were attributed to the addition of the hydroxyl radical to both the benzene (B151609) and pyrazin-2-one rings of the quinoxaline structure, as well as H-abstraction. mdpi.com By comparing the reaction rate constant of •OH with benzene and with pyrazin-2-one, a nearly equal primary distribution of the •OH attack on both rings of the quinoxalin-2(1H)-one molecule was estimated. mdpi.com Such kinetic studies are fundamental to determining the chemical mechanisms of enzyme-catalyzed reactions and understanding the behavior of these compounds in biological systems. nih.gov
Lack of Specific Research Data on Quinoxalin-2-ylmethanamine for Computational and Theoretical Chemistry Analysis
Following a comprehensive search for scientific literature, it has been determined that there is a notable absence of specific research data concerning the chemical compound This compound within the domains of computational and theoretical chemistry as outlined in the requested article structure.
Targeted searches were conducted to locate studies on this compound related to:
Molecular Docking Studies
Molecular Dynamics Simulations
Quantum Chemical Calculations (e.g., DFT)
Prediction of Binding Modes and Interactions
Computational Analysis of Reaction Mechanisms
Integration of Computational Methods in Drug Design
Despite these efforts, the search did not yield any specific scholarly articles, peer-reviewed papers, or database entries that provide the detailed research findings necessary to construct an article focused solely on this compound. The available information is limited to patent literature that lists the compound, but does not offer the in-depth computational analysis required to fulfill the specified instructions.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound. The creation of such an article would necessitate speculative data, which would contravene the core requirements of accuracy and adherence to existing scientific research.
Advanced Applications and Future Directions in Quinoxalin 2 Ylmethanamine Research
Quinoxaline (B1680401) Scaffold in Prodrug Design
The inherent physicochemical properties of the quinoxaline scaffold make it an attractive framework for the design of prodrugs. Prodrugs are inactive or less active molecules that are converted into their active form in the body. This strategy is often employed to improve pharmacokinetic properties such as solubility, stability, and targeted delivery. The malleability of the quinoxaline structure allows for chemical modifications that can be tailored for specific activation mechanisms within the body, such as enzymatic cleavage. While direct research on quinoxalin-2-ylmethanamine prodrugs is an emerging area, the broader class of quinoxaline derivatives serves as a proof of concept for this application. The ability to modify the quinoxaline core allows for the attachment of promoieties that can be cleaved by specific enzymes, releasing the active drug at the desired site of action. This approach holds promise for enhancing the therapeutic index of potent quinoxaline-based drugs by minimizing off-target effects.
Development of Dual Inhibitors
The development of single molecules that can simultaneously modulate multiple targets is a growing strategy in drug discovery, particularly in complex diseases like cancer. Quinoxaline derivatives have shown significant promise as scaffolds for the design of dual inhibitors. For instance, novel quinoxaline derivatives have been synthesized and identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in cancer and inflammation.
Certain synthesized compounds demonstrated significant inhibitory activity against both enzymes. For example, compounds 4a and 13 were potent inhibitors of EGFR with IC₅₀ values of 0.3 µM and 0.4 µM, respectively. The same compounds also showed strong and selective inhibition of COX-2. This dual inhibition is a promising approach for developing anti-inflammatory and anticancer agents with potentially improved efficacy and a reduced likelihood of resistance development.
| Compound | EGFR IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |
| 4a | 0.3 | 1.17 | >100 | 24.61 |
| 5 | 0.9 | 0.83 | >100 | 48.58 |
| 11 | 0.6 | 0.62 | 37.96 | 61.23 |
| 13 | 0.4 | 0.46 | 30.41 | 66.11 |
Data sourced from scientific research on novel quinoxaline derivatives as dual inhibitors.
Quinoxaline Derivatives as Chemical Probes
The unique structural and electronic properties of quinoxaline derivatives have led to their exploration as chemical probes for biological research. These probes are valuable tools for studying biological processes and identifying new drug targets. For example, a quinoxaline-based compound was utilized in a surface plasmon resonance (SPR) assay to investigate the RNA-binding activity of a viral nucleoprotein. This application highlights the potential of quinoxaline derivatives to act as molecular probes to elucidate the intricacies of protein-nucleic acid interactions.
Furthermore, a 2,3-diphenyl quinoxaline derivative has been synthesized and characterized as a nanoprobe for the selective detection of adenine (B156593) in aqueous solutions, with applications in biological samples. This demonstrates the utility of the quinoxaline scaffold in the development of sensitive and selective biosensors.
Therapeutic Potential in Neglected Tropical Diseases
Neglected tropical diseases (NTDs) affect billions of people worldwide, yet research and development for new treatments are often underfunded. Quinoxaline derivatives have emerged as a promising class of compounds with potential therapeutic applications against several NTDs. Research has shown that certain 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile derivatives exhibit in vitro activity against the parasites responsible for malaria (Plasmodium falciparum) and leishmaniasis. The development of cost-effective and potent drugs is crucial in the fight against these diseases, and the relative ease of synthesis of quinoxaline derivatives makes them attractive candidates for further investigation. The broad-spectrum antiparasitic activity of quinoxalines positions them as a valuable scaffold for the discovery of new therapies for these debilitating diseases.
Emerging Roles in Targeting Multi-Drug Resistance
Multi-drug resistance (MDR) is a major global health crisis, rendering many existing antibiotics and chemotherapeutics ineffective. The development of new agents with novel mechanisms of action is urgently needed to combat MDR pathogens and cancer cells. Quinoxaline derivatives are being investigated for their potential to overcome MDR. Specifically, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown potent activity against Mycobacterium tuberculosis, including multi-drug resistant strains.
Studies on spontaneous drug-resistant mutants of M. smegmatis have revealed that these quinoxaline derivatives act as DNA-damaging agents, a mode of action that may be effective against resistant strains. This research highlights the potential of the quinoxaline scaffold in the development of new anti-tuberculosis drugs that can address the challenge of MDR.
| Derivative Class | Target Organism | Proposed Mechanism of Action |
| Quinoxaline-2-carboxylic acid 1,4-dioxides | Mycobacterium tuberculosis | DNA damage |
Information based on mechanistic studies of novel quinoxaline derivatives.
Future Research Directions and Unexplored Potential
The versatility of the this compound scaffold and its derivatives suggests a bright future in medicinal chemistry and drug discovery. Future research is likely to focus on several key areas:
Rational Drug Design: A deeper understanding of the molecular targets of quinoxaline derivatives will enable more rational drug design strategies to develop new and more specific therapies with fewer side effects.
Next-Generation Antivirals: The demonstrated antiviral activity of quinoxaline derivatives, including against respiratory pathogens, positions them as promising candidates for the development of next-generation antiviral agents.
Targeting Kinases: The quinoxaline nucleus is a promising platform for designing highly selective ATP-competitive inhibitors for various kinases, which are crucial targets in cancer therapy.
Optimization of Pharmacokinetics: Further chemical modifications of the quinoxaline scaffold will aim to optimize pharmacokinetic properties, including oral bioavailability and metabolic stability, to produce more effective drug candidates.
Exploration of New Biological Activities: The vast chemical space accessible through quinoxaline chemistry suggests that many of its biological activities remain unexplored. Systematic screening of diverse quinoxaline libraries will likely uncover novel therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Quinoxalin-2-ylmethanamine, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with condensation reactions between glyoxylic acid derivatives and o-phenylenediamine analogs, adjusting stoichiometry and catalysts (e.g., acid/base conditions). Monitor intermediates via TLC/HPLC and optimize parameters (temperature, solvent polarity, reaction time) using Design of Experiments (DoE) frameworks. Characterize final products via -/-NMR, FTIR, and HRMS to confirm structural integrity . For reproducibility, document all steps in the "Materials and Methods" section, including reagent sources and purification techniques .
Q. How should researchers characterize this compound’s purity and structural integrity using spectroscopic and chromatographic methods?
- Methodological Answer : Combine multiple analytical techniques:
- NMR : Verify proton environments and carbon backbone alignment with predicted spectra.
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.
- HPLC/GC : Assess purity (>95%) with retention time comparisons against standards.
Include melting point analysis and elemental composition data. For novel derivatives, provide full spectral datasets in supplementary materials .
Q. What strategies ensure the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature extremes (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and UV-Vis spectroscopy. Use inert atmospheres (argon) for long-term storage and lyophilization for hygroscopic samples. Report stability data in tabular form (e.g., degradation % vs. time) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound derivatives be resolved?
- Methodological Answer : Cross-validate assays by replicating protocols from conflicting studies. Control variables such as cell line viability, solvent effects (e.g., DMSO concentration), and assay readouts (luminescence vs. fluorescence). Perform statistical meta-analysis of IC values across studies, highlighting batch-to-batch variability or methodological discrepancies (e.g., lack of positive/negative controls) .
Q. What computational approaches best predict this compound’s interactions with biological targets (e.g., kinases, GPCRs)?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger) with crystal structures of target proteins (PDB ID). Validate predictions via MD simulations (GROMACS) to assess binding stability. Cross-reference with QSAR models trained on analogous quinoxaline derivatives. Report RMSD values and binding free energies () in tabular format .
Q. How can structure-activity relationships (SARs) be systematically established for this compound analogs?
- Methodological Answer : Synthesize derivatives with targeted modifications (e.g., halogenation at positions 3/6, alkyl chain extensions). Test against a panel of biological targets and correlate structural features (logP, polar surface area) with activity using multivariate regression. Visualize SARs via heatmaps or 3D pharmacophore models .
Q. What interdisciplinary methods integrate chemical synthesis with high-throughput screening for this compound-based drug discovery?
- Methodological Answer : Combine automated synthesis platforms (e.g., Chemspeed) with robotic liquid handling for parallelized biological assays. Use LC-MS-coupled systems for real-time reaction monitoring. Apply machine learning (e.g., Random Forest) to predict synthetic yields and bioactivity from descriptor datasets .
Data Presentation Guidelines
- Tables : Include comparative data (e.g., synthetic yields under varying conditions, IC values across cell lines) with standard deviations and statistical significance (p-values).
- Figures : Use schematics for reaction pathways, heatmaps for SARs, and docking poses for computational studies.
- Referencing : Cite primary literature for analogous quinoxaline systems and computational methods .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
